molecular formula C15H17NO3 B12502577 Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12502577
M. Wt: 259.30 g/mol
InChI Key: PIPMIQBHMIFSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative with a molecular formula of C14H15NO3. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects . The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 6 and 1, respectively, differentiate it from other quinolone derivatives, influencing its reactivity and interaction with biological targets .

Biological Activity

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is part of the quinolone family, characterized by its bicyclic structure that includes a quinoline moiety. The compound’s structure can be represented as follows:

C14H15NO3\text{C}_{14}\text{H}_{15}\text{N}\text{O}_3

This configuration contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds within the quinolone family, including this compound.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated significant bactericidal activity at concentrations as low as 16 µg/mL for S. aureus, comparable to established antibiotics like ciprofloxacin .

Bacterial Strain MIC (µg/mL) Bactericidal Activity
Staphylococcus aureus16Yes
Escherichia coli32Yes
Pseudomonas aeruginosa50Yes

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to cell death and prevents bacterial proliferation .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. A novel study demonstrated that derivatives of quinolones could effectively reduce TNF-alpha-induced inflammation in cell models .

Toxicological Profile

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments indicate potential acute toxicity if ingested (H302) and skin irritation (H315) upon contact .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings
Antimicrobial ActivityEffective against S. aureus (MIC = 16 µg/mL)
Anti-inflammatory MechanismInhibits NF-kB pathway; reduces TNF-alpha-induced inflammation
ToxicityAcute toxicity if ingested; causes skin irritation

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 6-ethyl-1-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-4-10-6-7-13-11(8-10)14(17)12(9-16(13)3)15(18)19-5-2/h6-9H,4-5H2,1-3H3

InChI Key

PIPMIQBHMIFSFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.